molecular formula C11H9IN2O B5795981 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde oxime

1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde oxime

Cat. No. B5795981
M. Wt: 312.11 g/mol
InChI Key: RWESAIFFVZNMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde oxime, also known as IPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPPO is a versatile compound that can be used in the synthesis of various other compounds, making it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde oxime is not well understood. However, it is believed to act as a nucleophile, which can react with electrophiles to form covalent bonds. This property of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde oxime makes it a valuable tool for researchers in the field of organic chemistry.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde oxime are not well studied. However, it has been shown to have low toxicity, making it a safe compound to work with in the laboratory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde oxime in lab experiments is its versatility. It can be used in the synthesis of various other compounds, making it a valuable tool for researchers. However, one of the limitations of using 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde oxime is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde oxime. One potential area of research is the development of new synthetic methods using 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde oxime as a building block. Another area of research is the study of the mechanism of action of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde oxime, which could lead to the development of new drugs and therapies. Additionally, the use of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde oxime in the synthesis of natural products and pharmaceuticals could lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde oxime involves the reaction of 4-iodoaniline with pyrrole-2-carbaldehyde in the presence of sodium methoxide. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde oxime.

Scientific Research Applications

1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde oxime has been extensively studied for its potential applications in various fields of science. It has been used in the synthesis of various other compounds, including heterocyclic compounds and chiral molecules. 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde oxime has also been used as a building block in the synthesis of natural products and pharmaceuticals.

properties

IUPAC Name

N-[[1-(4-iodophenyl)pyrrol-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O/c12-9-3-5-10(6-4-9)14-7-1-2-11(14)8-13-15/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWESAIFFVZNMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NO)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[1-(4-iodophenyl)pyrrol-2-yl]methylidene]hydroxylamine

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